molecular formula C7H9ClN2 B13535619 (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine

Cat. No.: B13535619
M. Wt: 156.61 g/mol
InChI Key: RKPIAZZODCNIEH-RXMQYKEDSA-N
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Description

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. These compounds are characterized by the presence of an amine group attached to a pyridine ring. The specific structure of this compound includes a chlorine atom attached to the third position of the pyridine ring and an amine group attached to the first position of the ethan-1-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Alkylation: The 3-chloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethan-1-amine chain.

    Resolution: The resulting racemic mixture is then resolved to obtain the (1R)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a suitable catalyst to hydrogenate the precursor compounds.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May produce pyridine N-oxides.

    Reduction: May yield amine derivatives.

    Substitution: May result in various substituted pyridines.

Scientific Research Applications

(1R)-1-(3-chloropyridin-4-yl)ethan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-chloropyridin-2-yl)ethan-1-amine: Similar structure but with the chlorine atom at the second position.

    (1R)-1-(3-fluoropyridin-4-yl)ethan-1-amine: Similar structure but with a fluorine atom instead of chlorine.

    (1R)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure but with a bromine atom instead of chlorine.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1R)-1-(3-chloropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

RKPIAZZODCNIEH-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=NC=C1)Cl)N

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)N

Origin of Product

United States

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